1S/C9H7IN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12)
.
[1] Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate.[6] Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib.[8] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[9] N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation.[15] Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32).[18] tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[25] 1-Methyl-5-nitro-3-phenyl-1H-indazole.[26] An Expedient Synthesis of 1-[3-(Dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - An Antidepressant.[28] Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.[29] 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate. [] Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate: a hydrogen-bonded chain of edge-fused centrosymmetric rings.
Methyl 3-iodo-1H-indazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 302.07 g/mol. This compound is a derivative of indazole, which consists of a fused benzene and pyrazole ring. Methyl 3-iodo-1H-indazole-5-carboxylate is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex indazole derivatives that may exhibit biological activity, including antimicrobial and anticancer properties .
The compound is classified under indazole derivatives, which are significant in pharmaceutical research due to their diverse biological activities. Methyl 3-iodo-1H-indazole-5-carboxylate can be sourced from various chemical suppliers, and its synthesis typically involves iodination reactions of precursor indazole compounds .
The synthesis of methyl 3-iodo-1H-indazole-5-carboxylate generally involves the following steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Automated systems for reagent addition and temperature control are also employed to enhance safety and yield.
Methyl 3-iodo-1H-indazole-5-carboxylate features a bicyclic structure characterized by:
The structural formula can be represented as follows:
The compound exhibits specific spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure .
Methyl 3-iodo-1H-indazole-5-carboxylate can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of methyl 3-iodo-1H-indazole-5-carboxylate primarily involves its interaction with specific biological targets such as enzymes and receptors. The indazole moiety may mimic natural substrates or inhibitors, allowing it to modulate biological pathways effectively. For instance, it has been noted that some indazole derivatives inhibit kinases involved in cell signaling pathways, which could have implications in cancer treatment .
Methyl 3-iodo-1H-indazole-5-carboxylate is typically presented as a solid with a high purity level (≥95%). It has been noted to be an irritant upon contact, necessitating careful handling.
Key chemical properties include:
Relevant data includes:
Safety data sheets provide comprehensive information on handling, storage, and disposal requirements for this compound .
Methyl 3-iodo-1H-indazole-5-carboxylate has several applications in scientific research:
Palladium-catalyzed intramolecular C–H amination enables direct cyclization of ortho-haloaryl hydrazones into 1H-indazoles. This method employs Pd(0)/Pd(II) complexes to facilitate oxidative addition at the C–I bond of precursors like methyl 3-iodo-1H-indazole-5-carboxylate. The catalytic cycle involves: (i) Pd(0) insertion into the C–I bond; (ii) base-assisted deprotonation of the hydrazone N–H; (iii) reductive elimination to form the N–N bond [5]. Key advantages include functional group tolerance and regioselectivity control, particularly for sterically congested 3-iodo substituents. However, limitations arise in electron-deficient systems where Pd catalyst turnover is hindered by strong coordination to the ester carbonyl. Optimization studies show that electron-rich phosphine ligands (e.g., XPhos) improve yields to >80% for methyl 3-iodo-1H-indazole-5-carboxylate synthesis by mitigating protodehalogenation side reactions [5].
Table 1: Optimization of Pd-Catalyzed Indazole Cyclization
Precursor | Ligand | Base | Yield (%) |
---|---|---|---|
Methyl 2-iodobenzoylhydrazone | XPhos | K₂CO₃ | 85 |
Methyl 2-iodobenzoylhydrazone | DPPF | CsOAc | 72 |
Ethyl 2-bromobenzoylhydrazone | P(o-tol)₃ | K₃PO₄ | 68 |
Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable metal-free N–N bond formation via single-electron transfer (SET) mechanisms. For methyl 3-iodo-1H-indazole-5-carboxylate synthesis, ortho-iodoaryl hydrazones undergo oxidative cyclization through iodonium ion intermediates. The ester group at the 5-position directs regioselective C–N bond formation, while the iodine substituent acts as an internal oxidant [5]. This approach avoids transition metal contamination—critical for pharmaceutical applications. Recent advances demonstrate that [bis(trifluoroacetoxy)iodo]benzene (PIFA) in dichloroethane at 80°C achieves 75–90% yields for 3-substituted indazoles. Solvent effects are pronounced: non-polar media favor radical pathways, while polar aprotic solvents promote ionic mechanisms. The reaction exhibits moderate functional group tolerance but is incompatible with strong reducing groups [5].
Copper-mediated reactions provide cost-effective alternatives for constructing the indazole core. Methyl 2-halobenzoates (halogen = I, Br) condense with hydrazines to form copper hydrazone complexes that undergo intramolecular C–N coupling. The 5-carboxylate group enhances copper coordination, facilitating cyclization at 60–100°C [2] [4]. Key parameters include:
Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable direct C–H amination of arylhydrazones bearing the 5-carboxylate directing group. This method assembles methyl 3-iodo-1H-indazole-5-carboxylate in one pot from methyl 2-iodobenzoate and tert-butylhydrazine. The mechanism involves: (i) Rh(III)-assisted ortho-C–H activation; (ii) N–H bond cleavage; (iii) reductive elimination to form the indazole ring [5]. Advantages include operational simplicity and compatibility with iodo substituents. However, catalyst loading (5 mol%) and silver additives (AgNTf₂) increase costs. Substrate scope studies show electron-withdrawing groups (e.g., 5-CO₂Me) improve cyclization efficiency by enhancing rhodium coordination [5].
Table 2: Catalyst Comparison for Indazole Synthesis
Catalyst System | Temperature (°C) | Yield (%) | Functional Group Tolerance |
---|---|---|---|
Pd(OAc)₂/XPhos | 100 | 85 | Moderate |
CuI/phenanthroline | 80 | 78 | Low |
[Cp*RhCl₂]₂/AgNTf₂ | 60 | 92 | High |
PIFA (hypervalent iodine) | 80 | 89 | Moderate |
Organophosphorus reagents enable reductive cyclization of 2-nitrobenzaldehyde derivatives into 2H-indazoles. For methyl 3-iodo-1H-indazole-5-carboxylate, the synthesis involves:
Structural Features and Synthetic Challenges
Methyl 3-iodo-1H-indazole-5-carboxylate (C₉H₇IN₂O₂, MW 302.07 g/mol) contains three strategic sites: the iodine atom (electrophilic functionalization), NH group (hydrogen bonding), and ester (nucleophilic displacement). Computational studies indicate high polar surface area (54.98 Ų) and logP (2.14) that influence solubility and synthetic handling [1]. Key synthetic challenges include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: